(6S)-7-Hydroxy-6-methylheptan-2-one

Description

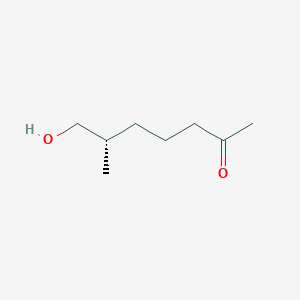

(6S)-7-Hydroxy-6-methylheptan-2-one is a chiral monoterpenoid derivative characterized by a seven-carbon backbone with a ketone group at position 2, a methyl group at position 6 (S-configuration), and a hydroxyl group at position 5. While specific data on this compound are absent in the provided evidence, its structure suggests relevance in flavor, fragrance, or pharmaceutical chemistry due to its functional groups and stereochemistry. Spectroscopic methods, such as NMR and UV (as applied in for structurally unrelated compounds), are critical for confirming its stereochemical and functional properties .

Properties

CAS No. |

130486-85-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(6S)-7-hydroxy-6-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

GWRSINQMTFUHBY-ZETCQYMHSA-N |

SMILES |

CC(CCCC(=O)C)CO |

Isomeric SMILES |

C[C@@H](CCCC(=O)C)CO |

Canonical SMILES |

CC(CCCC(=O)C)CO |

Synonyms |

2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between (6S)-7-Hydroxy-6-methylheptan-2-one and structurally or methodologically relevant compounds from the evidence:

Key Observations :

- Functional Groups : The target compound’s hydroxyl and ketone groups distinguish it from halogenated () and glycosidic () compounds. Its linear structure contrasts with the bicyclic ether-alcohol in .

- Stereochemistry: The S-configuration at C6 aligns with stereospecific synthesis challenges noted in , though the bicyclic framework introduces additional complexity .

Spectroscopic and Analytical Comparisons

emphasizes the use of 1H-NMR and 13C-NMR for elucidating structures of complex glycosides and triterpenoids. For this compound, similar techniques would resolve its stereochemistry and confirm hydroxyl/methyl positioning. However, its simpler structure (vs. Zygocaperoside) may reduce spectral complexity, enabling faster analysis .

Substructure and Data Mining Insights ()

’s substructure analysis methodology could identify common motifs between the target compound and bioactive analogs. For example:

- Hydroxyl-Ketone Motif : This combination in This compound may influence hydrogen bonding and reactivity, contrasting with halogenated () or glycosidic () substructures.

- Branched Methyl Group : The stereospecific methyl branch at C6 (shared with ’s compound) could modulate lipophilicity or chiral recognition in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.